molecular formula C11H23NO2 B2737283 Tert-butyl (2R)-2-amino-5-methylhexanoate CAS No. 2287238-66-6

Tert-butyl (2R)-2-amino-5-methylhexanoate

Cat. No.: B2737283
CAS No.: 2287238-66-6
M. Wt: 201.31
InChI Key: HOOQNKXHLQRRGH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2R)-2-amino-5-methylhexanoate is an organic compound that belongs to the class of amino acid derivatives It features a tert-butyl ester group, which is known for its bulky and protective nature in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-amino-5-methylhexanoate typically involves the esterification of (2R)-2-amino-5-methylhexanoic acid with tert-butyl alcohol. This reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion .

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-amino-5-methylhexanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Tert-butyl (2R)-2-amino-5-methylhexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-amino-5-methylhexanoate involves its interaction with various molecular targets. The tert-butyl group can influence the compound’s reactivity and stability, making it a useful protecting group in organic synthesis. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2R)-2-amino-4-methylpentanoate
  • Tert-butyl (2R)-2-amino-3-methylbutanoate

Uniqueness

Tert-butyl (2R)-2-amino-5-methylhexanoate is unique due to its specific structure, which includes a tert-butyl ester group and an amino acid backbone. This combination imparts distinct reactivity and stability characteristics, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl (2R)-2-amino-5-methylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-8(2)6-7-9(12)10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOQNKXHLQRRGH-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@H](C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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